3-(3-Hydroxypropoxy)-2-nitrophenol
Description
3-(3-Hydroxypropoxy)-2-nitrophenol is a nitroaromatic compound characterized by a phenolic ring substituted with a nitro (-NO₂) group at the 2-position and a 3-hydroxypropoxy (-O-CH₂CH₂CH₂OH) group at the 3-position. The hydroxypropoxy substituent likely enhances solubility and hydrogen-bonding capacity compared to simpler nitrophenols, making it relevant for applications in pharmaceuticals, agrochemicals, or sensor technologies .
Properties
CAS No. |
222192-32-7 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)-2-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c11-5-2-6-15-8-4-1-3-7(12)9(8)10(13)14/h1,3-4,11-12H,2,5-6H2 |
InChI Key |
GTIRAJWSNZPNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)-2-nitrophenol typically involves the reaction of 2-nitrophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-nitrophenol attacks the carbon atom of the 3-chloropropanol, resulting in the formation of the hydroxypropoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)-2-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(3-oxopropoxy)-2-nitrophenol.
Reduction: Formation of 3-(3-hydroxypropoxy)-2-aminophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropoxy)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)-2-nitrophenol involves its interaction with specific molecular targets. For instance, the compound’s nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of Nitrophenol Derivatives
*Inferred from structural similarity to nitrophenols. †Predicted due to extended hydrophilic hydroxypropoxy chain.
- Solubility: Nitrophenols generally exhibit high water solubility due to polar nitro and hydroxyl groups . The hydroxypropoxy group in this compound likely enhances solubility further via additional hydrogen-bonding sites .
- Vapor Pressure: All nitrophenols have low vapor pressures, reducing atmospheric mobility . The hydroxypropoxy chain may further decrease volatility.
Hydrogen-Bonding and Computational Challenges
- Intramolecular Interactions: In 2-nitrophenol, the proximity of the nitro and hydroxyl groups enables intramolecular hydrogen bonding, which complicates computational predictions (e.g., hydration free energy errors of ~20 kJ/mol in some models) .
Enzyme Inhibition :
Research Findings and Data Gaps
- Hydration Free Energy: Computational models struggle with ortho-substituted nitrophenols due to intramolecular H-bonding . This suggests this compound’s hydration properties may be more predictable.
- Enzyme Interactions: The lack of β-GAL inhibition by 2-nitrophenol implies substituent position critically affects bioactivity. Further studies are needed to confirm the hydroxypropoxy derivative’s behavior.
Notes
- Limited direct data on this compound necessitates extrapolation from structurally similar compounds.
- The hydroxypropoxy group’s impact on solubility and safety warrants experimental validation.
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